5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(1,3-Thiazol-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring These rings are known for their aromatic properties and are commonly found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and elemental sulfur. This method is known for its efficiency in forming thiazole rings .
Another approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide to form the thiophene ring . The final step usually involves the formylation of the thiophene ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products
Oxidation: 5-(1,3-thiazol-4-yl)thiophene-2-carboxylic acid
Reduction: 5-(1,3-thiazol-4-yl)thiophene-2-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its ability to form reactive intermediates can result in the generation of reactive oxygen species (ROS), contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Another thiazole-containing compound with potential biological activities.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino): A compound with a similar thiazole ring structure, known for its antimicrobial properties.
Uniqueness
5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both thiazole and thiophene rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
1996329-67-9 |
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Molecular Formula |
C8H5NOS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
5-(1,3-thiazol-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-3-6-1-2-8(12-6)7-4-11-5-9-7/h1-5H |
InChI Key |
OVMFSMCJIYMMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CSC=N2)C=O |
Purity |
95 |
Origin of Product |
United States |
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